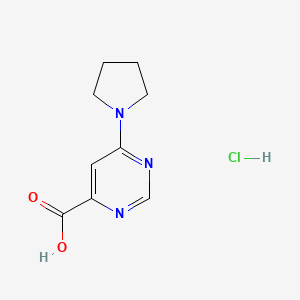

6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride

Description

Systematic Nomenclature and Chemical Abstracts Service Registry Analysis

Molecular Formula and Weight Determination

The molecular formula of 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride is established as C₉H₁₂ClN₃O₂, reflecting the composition of the salt form. This formula represents the combination of the parent carboxylic acid (C₉H₁₁N₃O₂) with one equivalent of hydrochloric acid, resulting in the formation of the hydrochloride salt. The molecular weight calculation yields 229.6635 grams per mole, as consistently reported across multiple chemical databases and supplier specifications.

The structural formula analysis reveals the presence of nine carbon atoms arranged in the pyrimidine ring system and the attached pyrrolidine substituent, along with the carboxylic acid carbon. The nitrogen content comprises three atoms: two within the pyrimidine heterocycle and one in the pyrrolidine ring. The oxygen atoms originate from the carboxylic acid functionality, while the chlorine atom represents the counterion in the hydrochloride salt formation.

| Molecular Component | Count | Contribution to Formula |

|---|---|---|

| Carbon atoms | 9 | C₉ |

| Hydrogen atoms | 12 | H₁₂ |

| Nitrogen atoms | 3 | N₃ |

| Oxygen atoms | 2 | O₂ |

| Chlorine atoms | 1 | Cl |

The parent compound without the hydrochloride counterion maintains the formula C₉H₁₁N₃O₂ with a molecular weight of 193.20 grams per mole. The addition of hydrochloric acid increases the molecular weight by 36.46 grams per mole, consistent with the theoretical calculation for salt formation. The Simplified Molecular Input Line Entry System representation C1CCN(C1)C2=NC=NC(=C2)C(=O)O.Cl accurately depicts the structural connectivity and salt association.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallography serves as the primary experimental technique for determining the three-dimensional atomic arrangement of crystalline compounds, providing fundamental insights into molecular geometry and intermolecular interactions. For heterocyclic compounds such as 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride, crystallographic analysis becomes particularly valuable in understanding the conformational preferences and solid-state packing arrangements. The technique employs the diffraction of X-ray radiation by the crystalline lattice, with atomic positions determined through mathematical analysis of diffraction patterns.

The crystallographic characterization of this compound would involve examination of the molecular conformation adopted in the solid state, particularly focusing on the relative orientation of the pyrrolidine ring with respect to the pyrimidine plane. The presence of the carboxylic acid functionality and the hydrochloride counterion introduces additional complexity through potential hydrogen bonding interactions that influence crystal packing. Conformational analysis would address the rotational freedom around the bond connecting the pyrrolidine nitrogen to the pyrimidine ring system.

The methodology for crystallographic investigation follows established protocols involving crystal preparation, data collection using monochromatic X-ray radiation, and computational structure determination. Modern crystallographic techniques employ charge-coupled device detectors and area detectors to record diffraction intensities with high precision. The crystal structure determination process involves multiple steps, including initial structure solution through direct methods, followed by refinement procedures to optimize atomic positions against experimental data.

Three-dimensional structural models derived from crystallographic studies provide quantitative information regarding bond lengths, bond angles, and torsional angles within the molecule. Such data proves essential for understanding the electronic distribution and potential intermolecular interactions in the solid state. The crystallographic information also supports computational chemistry calculations and molecular modeling studies aimed at predicting chemical reactivity and physical properties.

Tautomeric Behavior and Protonation State Analysis

The structural analysis of 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride requires consideration of potential tautomeric equilibria and protonation state variations under different chemical conditions. The pyrimidine ring system contains multiple nitrogen atoms capable of participating in protonation-deprotonation equilibria, while the carboxylic acid functionality introduces additional acid-base chemistry considerations. The pyrrolidine substituent, being a secondary amine within a ring structure, may also exhibit pH-dependent protonation behavior.

The carboxylic acid moiety represents the primary site for acid-base chemistry, with the compound existing predominantly in the zwitterionic form in aqueous solution at physiological pH values. The formation of the hydrochloride salt indicates protonation of a basic site within the molecule, most likely involving either the pyrrolidine nitrogen or one of the pyrimidine nitrogen atoms. The InChI representation suggests that the carboxylic acid maintains its protonated state in the hydrochloride salt form.

Tautomeric considerations for the pyrimidine ring system involve potential hydrogen migration between nitrogen positions, although such tautomerism typically requires more extreme conditions than those encountered under standard laboratory conditions. The presence of substituents at specific positions on the pyrimidine ring generally favors particular tautomeric forms through electronic and steric effects. The pyrrolidine substitution at the 6-position and the carboxylic acid at the 4-position create an asymmetric substitution pattern that influences tautomeric preferences.

The protonation state analysis must account for the multiple basic sites present in the molecular structure. The pyrrolidine nitrogen possesses significant basicity due to the electron-donating nature of the saturated ring system, while the pyrimidine nitrogens exhibit lower basicity due to the electron-withdrawing effect of the aromatic heterocycle. The formation of the hydrochloride salt provides evidence for the protonation behavior under acidic conditions, with the specific site of protonation determinable through spectroscopic analysis and computational chemistry calculations.

Properties

IUPAC Name |

6-pyrrolidin-1-ylpyrimidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2.ClH/c13-9(14)7-5-8(11-6-10-7)12-3-1-2-4-12;/h5-6H,1-4H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXGPQJEZQOOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803608-88-9 | |

| Record name | 4-Pyrimidinecarboxylic acid, 6-(1-pyrrolidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803608-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization. This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with a variety of biological activities, suggesting that they may affect multiple pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates.

Biochemical Analysis

Biochemical Properties

6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with enzyme active sites, potentially inhibiting or modulating their activity. The pyrimidine core can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their conformation and function. These interactions make 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

Cellular Effects

6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This compound may also impact gene expression by interacting with transcription factors or epigenetic modifiers, resulting in changes in the transcriptional landscape of the cell. Additionally, 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride can affect cellular metabolism by inhibiting or activating metabolic enzymes, thereby altering the flux of metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride involves its binding interactions with biomolecules. The pyrrolidine ring can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation. The pyrimidine core can engage in π-π stacking interactions with aromatic residues, stabilizing specific protein conformations. These interactions can result in changes in enzyme activity, protein-protein interactions, and gene expression, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride can lead to cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These findings highlight the importance of careful dosage optimization in experimental studies.

Biological Activity

6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound is recognized for its role as an inhibitor of various enzymes and signaling pathways, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The chemical structure of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride features a pyrimidine ring substituted with a pyrrolidine moiety and a carboxylic acid group. This configuration is crucial for its biological activity, influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHNO·HCl |

| Molecular Weight | 232.67 g/mol |

| Solubility | Soluble in water |

| pKa | Approximately 4.5 |

The biological activity of this compound primarily involves its ability to inhibit specific enzymes and modulate signaling pathways. Research indicates that it acts on the SHP2 signaling pathway, which is critical in regulating cellular proliferation and survival. By inhibiting SHP2, the compound may reduce the phosphorylation of ERK proteins, thereby affecting cell growth and differentiation.

Enzyme Inhibition

6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride has been shown to inhibit enzymes involved in various metabolic pathways:

- NAPE-PLD Inhibition : Structure–activity relationship (SAR) studies have demonstrated that derivatives of pyrimidine-4-carboxamides, including this compound, effectively inhibit NAPE-PLD, an enzyme implicated in lipid metabolism and signaling pathways related to pain and inflammation .

Anti-Cancer Activity

Recent studies have indicated that this compound may possess anti-cancer properties:

- In Vitro Studies : Experiments conducted on cancer cell lines revealed that compounds with similar structures exhibited significant cytotoxicity against various cancer types, suggesting potential applications in cancer therapy .

Case Studies

- SHP2 Inhibition : A study highlighted the effectiveness of carboxamide-pyrimidine derivatives as SHP2 antagonists. These compounds demonstrated high selectivity and potency in inhibiting ERK phosphorylation, suggesting their potential use in treating hyperproliferative diseases .

- NAPE-PLD Inhibitors : Another investigation into the SAR of pyrimidine derivatives found that modifications to the substituents significantly enhanced inhibitory activity against NAPE-PLD, with some compounds achieving IC50 values in the nanomolar range .

Structure–Activity Relationship (SAR)

The SAR analysis has been pivotal in understanding how modifications to the pyrimidine structure influence biological activity:

| Compound | R Group | IC50 (nM) |

|---|---|---|

| Compound 1 | Cyclopropylmethylamide | 72 |

| Compound 2 | (S)-3-hydroxypyrrolidine | 7.14 |

These findings emphasize the importance of specific substitutions in enhancing the bioactivity of pyrimidine derivatives.

Scientific Research Applications

6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and drug development. This article will explore its applications, mechanisms of action, and relevant case studies, supported by data tables and authoritative insights.

Basic Information

- Chemical Formula : C₉H₁₁N₃O₂

- Molecular Weight : 193.20 g/mol

- CAS Number : 933709-02-5

Structure

The compound features a pyrimidine ring substituted with a pyrrolidine group and a carboxylic acid moiety, which contributes to its biological activity.

Medicinal Chemistry

6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride has been investigated for its role as a potential therapeutic agent. Its structure suggests it may interact with specific biological targets, making it suitable for drug development.

Case Study: Antiviral Activity

Research has indicated that derivatives of pyrimidine compounds exhibit antiviral properties. A study demonstrated that similar compounds could inhibit viral replication by targeting viral RNA polymerases, suggesting that 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride may have analogous effects .

Neurological Research

The compound's structural similarity to neurotransmitter receptors makes it a candidate for studying neurological disorders.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of pyrimidine derivatives on neuronal cells subjected to oxidative stress. The results indicated that these compounds could enhance cell viability and reduce apoptosis, highlighting their potential in treating neurodegenerative diseases .

Anticancer Research

Pyrimidine derivatives have shown promise in cancer therapy due to their ability to inhibit tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies have reported that certain pyrimidine compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. This suggests that 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride may also possess similar anticancer properties .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits viral replication | |

| Neuroprotective | Enhances neuronal cell viability | |

| Anticancer | Induces apoptosis in cancer cells |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Key structural analogs differ in the type and position of substituents, impacting physicochemical properties and bioactivity:

| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 6-Methyl-2-pyrrolidin-1-yl-pyrimidine-4-carboxylic acid | Pyrrolidin-1-yl (2), Methyl (6) | C₁₀H₁₃N₃O₂ | 207.23 | 1017422-68-2 |

| 6-Methyl-2-piperidin-1-yl-pyrimidine-4-carboxylic acid | Piperidin-1-yl (2), Methyl (6) | C₁₁H₁₅N₃O₂ | 221.26 | 873450-11-4 |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Chloro (2), Methyl (6) | C₆H₅ClN₂O₂ | 172.57 | 89581-58-8 |

| 6-Chloro-4-hydroxypyrimidine | Chloro (6), Hydroxy (4) | C₄H₃ClN₂O | 130.54 | 4765-77-9 |

Key Observations :

- Pyrrolidine vs.

- Chloro vs. Pyrrolidine : Chlorine substituents (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) introduce electronegativity, which may enhance reactivity in nucleophilic substitution reactions compared to pyrrolidine’s hydrogen-bonding capability .

Positional Isomerism

- 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid vs. 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid: The position of the pyrrolidine group (6 vs. 2) influences electronic distribution.

Hydrochloride Salt vs. Free Base

- The hydrochloride form of 6-(pyrrolidin-1-yl)pyrimidine-4-carboxylic acid enhances aqueous solubility, critical for in vivo applications. For example, its free base (C₁₀H₁₃N₃O₂) has a molecular weight of 207.23 g/mol , while the hydrochloride salt adds ~38.48 g/mol (HCl), improving bioavailability .

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride typically involves:

- Nucleophilic substitution on pyrimidine rings to introduce the pyrrolidin-1-yl group.

- Hydrolysis or saponification of nitrile or ester precursors to form the carboxylic acid.

- Formation of hydrochloride salt by treatment with hydrochloric acid or related reagents in a controlled solvent environment.

This approach is consistent with the preparation of related pyrimidine carboxylic acid derivatives, where the pyrrolidine moiety is introduced via substitution reactions, and the carboxyl group is obtained by hydrolysis of ester or nitrile intermediates.

Detailed Preparation Steps

Introduction of Pyrrolidin-1-yl Group via Nucleophilic Substitution

- Starting from a suitable pyrimidine precursor such as 6-chloropyrimidine-4-carboxylic acid or its ester/nitrile derivative, pyrrolidine acts as a nucleophile to substitute the chlorine atom at the 6-position.

- This substitution is typically performed under reflux conditions in an organic solvent (e.g., 2-propanol or toluene) with pyrrolidine or its hydrochloride salt.

- The reaction conditions can be optimized to maintain low water content (less than 12 equivalents relative to the pyrimidine compound) to avoid hydrolysis side reactions.

Hydrolysis/Saponification to Obtain the Carboxylic Acid

- If the starting material contains a nitrile or ester group at the 4-position, this group is converted to the carboxylic acid by base-mediated hydrolysis or saponification .

- For example, saponification of (S)-6-(3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonitrile with aqueous sodium hydroxide in 2-propanol yields the corresponding carboxylic acid sodium salt, which can then be acidified to obtain the free acid or its hydrochloride salt.

- Hydrolysis conditions typically involve aqueous base at elevated temperatures, followed by acidification.

Formation of Hydrochloride Salt

- The free carboxylic acid is treated with hydrochloric acid or hydrochloride salts in a solvent mixture (e.g., acetone, toluene, or alkyl esters) containing controlled amounts of water (<12 equivalents) to form the hydrochloride salt.

- This salt formation enhances the compound's stability and solubility for further applications.

Representative Synthetic Scheme (Based on Patent WO2023285342A2)

| Step | Reactants/Intermediates | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 6-Chloropyrimidine-4-carbonitrile or ester | Pyrrolidine, reflux in 2-propanol or toluene | 6-(Pyrrolidin-1-yl)pyrimidine-4-carbonitrile or ester | Nucleophilic substitution |

| 2 | 6-(Pyrrolidin-1-yl)pyrimidine-4-carbonitrile | Aqueous NaOH, 2-propanol, heat | 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid sodium salt | Saponification/hydrolysis |

| 3 | 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid sodium salt | Acidification with HCl in organic solvent (acetone/toluene) | 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride | Salt formation |

Alternative Synthetic Routes and Coupling Strategies

- Some related pyrimidine derivatives are prepared via amide coupling reactions involving protected amino acids and coupling agents such as T3P, EDC, or HOBt.

- For example, coupling of piperazine derivatives with phosphorylated amino acids followed by deprotection and further coupling with substituted pyrimidine acids has been documented.

- While these methods are more complex, they demonstrate the versatility of pyrimidine carboxylic acid synthesis and may be adapted for the target compound if functional group modifications are required.

Research Findings and Analytical Data

- The compound's synthesis is supported by analytical data such as NMR (1H and 13C) and high-resolution mass spectrometry (HRMS) , confirming the structure and purity.

- For instance, related pyrimidine carboxamides show characteristic NMR shifts confirming substitution patterns and amide formation, which can be extrapolated to the pyrrolidinyl derivative.

- Purity is typically assessed by chromatographic methods, with yields ranging from moderate to high depending on reaction conditions.

Summary Table of Preparation Methods

| Preparation Step | Reaction Type | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Nucleophilic substitution | Substitution | Pyrrolidine, pyrimidine chloride derivative | Reflux in 2-propanol or toluene | Introduction of pyrrolidin-1-yl group |

| Hydrolysis/saponification | Hydrolysis | NaOH (aqueous), heat | 2-propanol solvent | Conversion of nitrile/ester to carboxylic acid |

| Salt formation | Acid-base reaction | HCl in organic solvent | Controlled water content (<12 eq) | Formation of hydrochloride salt |

Q & A

Q. What synthetic routes are recommended for 6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid hydrochloride?

Methodological Answer:

- Key Reagents : Pyrrolidine and halogenated pyrimidine precursors (e.g., 6-chloropyrimidine-4-carboxylic acid).

- Reaction Conditions :

- Use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution of the pyrrolidine moiety at the 6-position of the pyrimidine ring .

- Acidification with hydrochloric acid (HCl) to form the hydrochloride salt .

- Purification : Crystallization or column chromatography under inert conditions to avoid hydrolysis of the pyrrolidine group.

- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of pyrimidine precursor to pyrrolidine) and reaction time (12–24 hours at 80–100°C) .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hygroscopic degradation .

- Handling :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to minimize inhalation risks; flush contaminated skin/eyes with water for 15 minutes .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and high heat (>150°C), which may release toxic gases (HCl, nitrogen oxides) .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H⁺] = 242.08 g/mol).

- Elemental Analysis : Validate chloride content via titration or ion chromatography .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer:

- Assay Variability : Compare protocols for cytotoxicity assays (e.g., MTT vs. ATP-based assays) and cell lines (e.g., T-cell leukemia vs. solid tumors) .

- Solubility Adjustments : Use DMSO stock solutions (<0.1% v/v) with fresh media to avoid precipitation; validate activity via dose-response curves .

- Metabolic Stability : Assess liver microsome stability (e.g., human vs. murine) to explain interspecies variability .

Q. What strategies optimize the compound’s solubility for in vitro assays?

Methodological Answer:

- pH Adjustment : Prepare buffered solutions (pH 6.5–7.4) using phosphate or HEPES to enhance ionization of the carboxylic acid group .

- Co-solvents : Use biocompatible solvents (e.g., PEG-400 or cyclodextrin derivatives) at ≤10% concentration to maintain cell viability .

- Salt Screening : Explore alternative counterions (e.g., sodium or tromethamine salts) to improve aqueous solubility .

Q. How does the pyrrolidine substituent influence reactivity in nucleophilic environments?

Methodological Answer:

- Electron-Donating Effects : The pyrrolidine ring increases electron density at the pyrimidine 4-position, enhancing susceptibility to electrophilic aromatic substitution .

- Steric Hindrance : The bulky pyrrolidine group reduces reactivity at the 2- and 5-positions of the pyrimidine ring, directing modifications to the carboxylic acid moiety .

- Experimental Validation : Perform kinetic studies with competing nucleophiles (e.g., amines vs. thiols) under controlled pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.